Nitrendipine Propyl ester-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

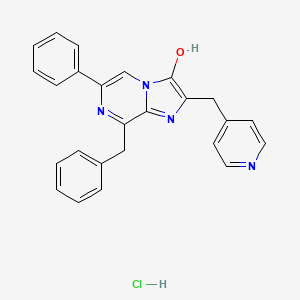

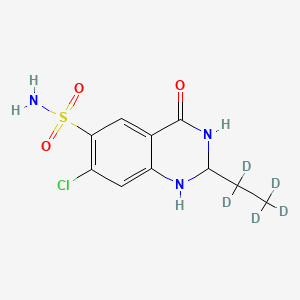

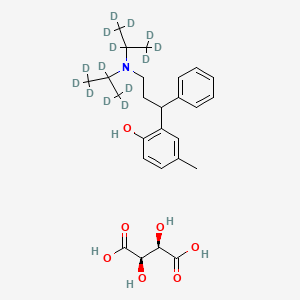

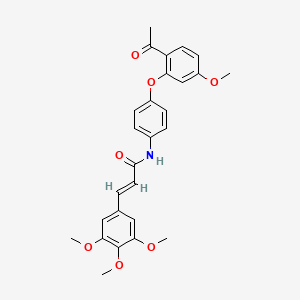

Nitrendipine Propyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research, particularly in the field of proteomics. The compound has the molecular formula C19H15D7N2O6 and a molecular weight of 381.43 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nitrendipine Propyl ester-d7 involves the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate at a molar ratio of 1:1-1.1 at 70-75°C. Concentrated hydrochloric acid is then added to the reaction system, and the reaction continues at the same temperature. After cooling to 15-20°C, solid-liquid separation and recrystallization are performed to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to minimize impurities and maximize yield .

化学反応の分析

Types of Reactions

Nitrendipine Propyl ester-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine analogues.

Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.

Photodegradation: Exposure to ultraviolet light leads to the formation of photoproducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Photodegradation: Ultraviolet light is used to induce photodegradation.

Major Products Formed

Oxidation: Pyridine analogues.

Reduction: Nitroso pyridine analogues.

Photodegradation: Various photoproducts, including nitroso pyridine analogues.

科学的研究の応用

Nitrendipine Propyl ester-d7 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference compound in analytical studies.

Biology: Employed in studies involving calcium channel blockers.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new pharmaceuticals and chemical processes

作用機序

Nitrendipine Propyl ester-d7 exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Nitrendipine Propyl ester-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The presence of deuterium atoms can also lead to differences in metabolic pathways compared to non-deuterated analogues .

特性

分子式 |

C19H22N2O6 |

|---|---|

分子量 |

381.4 g/mol |

IUPAC名 |

5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2 |

InChIキー |

UXLPJZGKAQRVTA-MQASMQBASA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

正規SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。